N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is a chemical compound that falls under the category of thiophene derivatives. This compound features a thiophene ring, which is a five-membered aromatic structure containing one sulfur atom, and is substituted with a carboxamide group along with a side chain that includes hydroxy, methoxy, and methyl groups. The unique structural characteristics of this compound contribute to its diverse chemical reactivity and potential biological activities, making it of interest in various scientific fields such as medicinal chemistry and material science.
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide can be achieved through several synthetic routes. A common method involves the condensation reaction between thiophene-3-carboxylic acid and 2-hydroxy-4-methoxy-2-methylbutylamine. This reaction typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
The molecular formula for N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide is C17H21NO3S. Its structural complexity allows for various interactions with biological targets.
Property | Data |
---|---|
Molecular Weight | 287.35 g/mol |
IUPAC Name | N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide |
InChI | InChI=1S/C17H21NO3S/c1-17(20,10-11-21-2)12-18-16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,20H,10-12H2,1-2H3,(H,18,19) |
Canonical SMILES | CC(CCOC)(CNC(=O)c1=CC=C(S1)c(C=C)c(C=C)c(C=C)c(C=C)c(C=C)c(C=C)c(C=C)c(C=C)c(C=C))O |
The compound's structure allows it to participate in various chemical reactions and biological processes due to its functional groups.
N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets within biological systems:
N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide exhibits several notable physical properties:
The chemical properties include:
Relevant data on these properties can be crucial for practical applications and further research.
N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-3-carboxamide has potential applications across various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: